3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is a compound belonging to the class of pyrazolo[3,4-b]pyridines, which are bicyclic heterocyclic compounds. This specific compound features a methyl group and a phenyl group attached to the pyrazole ring, making it structurally significant for various chemical applications. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility and stability.
The compound can be synthesized through various methods that typically involve reactions between 5-aminopyrazole derivatives and other organic compounds such as aldehydes or ketones. Research has shown that the synthesis of pyrazolo[3,4-b]pyridines can be achieved using different methodologies, including multicomponent reactions and solvent-free conditions, which are noted for their environmental benefits .
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is classified under:
The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride can be approached through several methods:
The synthesis often requires specific conditions such as temperature control (e.g., reactions conducted at 80–140 °C) and the use of catalysts or promoters (e.g., trifluoroacetic acid) to facilitate the formation of the desired product .
Key structural data includes:
The compound can undergo various chemical reactions typical for amines and heterocycles:
Reactions involving this compound often require careful control of reaction conditions such as pH, temperature, and solvent choice to optimize yields and minimize byproducts .
The mechanism of action for compounds like 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride typically involves:
Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridines exhibit potential pharmacological activities including anti-inflammatory and anticancer properties .
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly affect both physical properties and biological activities .
The compound has several scientific applications:
The pyrazolo[3,4-b]pyridine scaffold emerged in medicinal chemistry following Ortoleva's 1908 synthesis of the first monosubstituted derivative. Bulow advanced this in 1911 by developing N-phenyl-3-methyl-substituted analogs, establishing early synthetic routes that exploited the reactivity of aminopyrazole precursors with 1,3-dicarbonyl compounds . Contemporary drug discovery leverages this heterocycle’s versatility, with over 300,000 unique 1H-pyrazolo[3,4-b]pyridines documented in scientific literature and patents as of 2022. Among these, 14 derivatives have entered drug development pipelines, with two achieving clinical approval status . The scaffold’s trajectory accelerated significantly post-2012, with 54% of all related publications (including 1,413 patents) appearing within the last decade, reflecting intensified interest in kinase oncology targets and cardiovascular therapeutics .
Table 1: Evolution of Pyrazolo[3,4-b]pyridine Derivatives in Targeted Therapy
Year | Therapeutic Application | Key Compound | Target/Activity |
---|---|---|---|
2016 | Fibroblast Growth Factor Receptor (FGFR) inhibition | 7n | Selective FGFR kinase inhibition (IC₅₀: low nM range) [3] |
2020 | Pulmonary Arterial Hypertension | Compound 2 | Dual sGC stimulation/AMPK inhibition [1] |
2023 | Tropomyosin Receptor Kinase (TRK) inhibition | C03 | TRKA inhibition (IC₅₀: 56 nM) [8] |
The 1H-pyrazolo[3,4-b]pyridine system exhibits a canonical bioisosteric relationship with purine nucleobases, where the pyrazole nitrogen (N1) and pyridine carbon (C3) correspond to adenine’s N1 and C2 positions, respectively. This mimicry enables competitive interactions with ATP-binding sites of kinases and phosphotransferases. Density functional theory calculations confirm that the 1H-tautomer predominates (>90% abundance) due to a 37.03 kJ/mol (9 kcal/mol) stability advantage over the 2H-tautomer, ensuring predictable binding geometries . Modifications at C5/C6 positions modulate electron distribution, enhancing hydrogen-bond acceptor capacity at N4 and N7 equivalents—key for forming hinge-region interactions in kinases like FGFR and TRKA. For example, C5-amino substituents in 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine establish dual hydrogen bonds with kinase hinge residues, analogous to adenine’s interactions [8] .
Substituent engineering at N1 and C3 positions directly dictates target selectivity, membrane permeability, and metabolic stability. Statistical analysis of 300,000+ derivatives reveals that 31.8% bear N-methyl groups, while 23.3% incorporate extended alkyl chains at N1, collectively representing >55% of known compounds. Phenyl substitution at N1 (15.2% prevalence) enhances π-stacking with hydrophobic kinase pockets, as demonstrated by FGFR inhibitors where N-phenyl groups interact with gatekeeper phenylalanine residues . At C3, methyl groups dominate (46.8% of derivatives) due to synthetic accessibility and steric tolerance in enzyme active sites. However, amino (4.7%) or hydroxyl (2.2%) substituents introduce hydrogen-bonding capability, pivoting activity toward polar targets like soluble guanylate cyclase (sGC) [1] .
Table 2: Prevalence and Functional Impact of N1/C3 Substituents
Position | Top Substituent | Prevalence (%) | Biological Consequence |
---|---|---|---|
N1 | Methyl | 31.8 | Enhanced metabolic stability and membrane diffusion |
N1 | Phenyl | 15.2 | π-Stacking in hydrophobic kinase pockets |
C3 | Methyl | 46.8 | Optimal steric occupancy in conserved ATP sites |
C3 | Hydrogen | 30.8 | Reduced steric clash with small binding cavities |
The strategic pairing of N-phenyl and C-methyl groups—as in 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine—creates a "molecular signature" optimized for kinase inhibition. This configuration positions the phenyl ring for van der Waals contacts with hydrophobic residues (e.g., FGFR1 Phe489), while the C3-methyl group avoids steric repulsion in the ribose-binding pocket. Hydrochloride salt formation at the C5-amine further improves aqueous solubility without disrupting the core pharmacophore, enabling intravenous administration in preclinical models [3] [8] .
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: